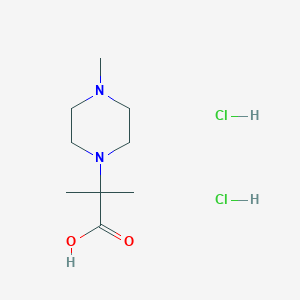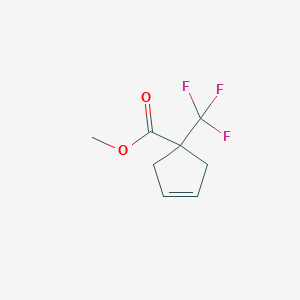
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H9F3O2. It is a derivative of cyclopentene, featuring a trifluoromethyl group and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentene derivatives with trifluoromethylating agents and esterification processes. One common method includes the trifluoromethylation of cyclopentene followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-cyclopentenecarboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a cyclopentene ring.
Uniqueness
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the cyclopentene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H9F3O2 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3 |
Clave InChI |
YLKMRKMTKYQMBH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC=CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


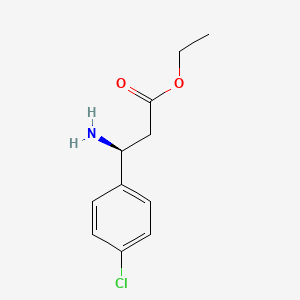
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)
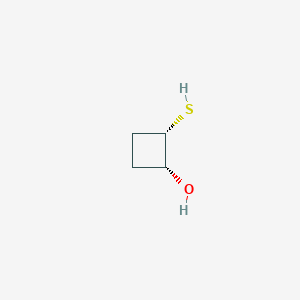
![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)
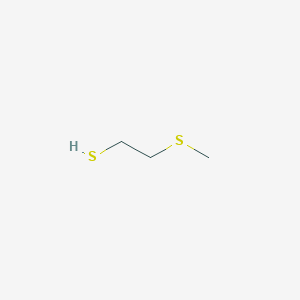
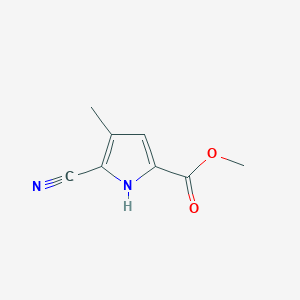
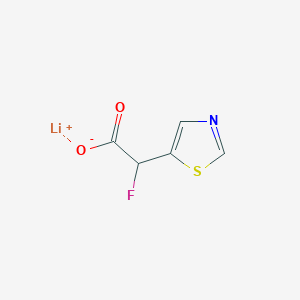
![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)
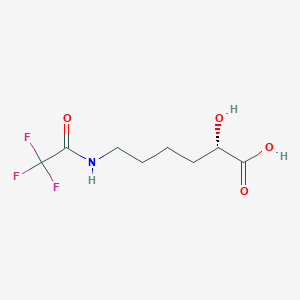
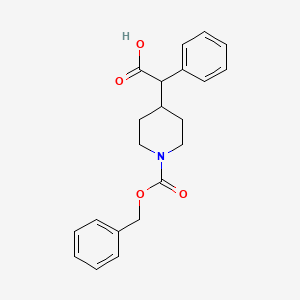
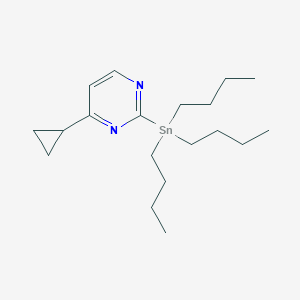
![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
